

Application Notes and Protocols for Hydro-UCB35625 in Chemotaxis Assays

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Compound of Interest

Compound Name: Hydro-UCB35625

Cat. No.: B15548528

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydro-UCB35625 is a potent and selective small molecule antagonist of the chemokine receptors CCR1 and CCR3.[1][2] Chemokine receptors, such as CCR1 and CCR3, are G protein-coupled receptors that play a pivotal role in mediating the directed migration of cells, a process known as chemotaxis.[3][4][5] This process is fundamental to various physiological and pathological events, including inflammatory responses, immune surveillance, and cancer metastasis.[6][7] **Hydro-UCB35625** inhibits the chemotactic response of cells expressing CCR1 and CCR3 to their respective chemokine ligands, such as Macrophage Inflammatory Protein-1 α (MIP-1 α or CCL3) for CCR1 and Eotaxin (CCL11) for CCR3.[1][2] Its mechanism of action is believed to be non-competitive, interacting with the transmembrane helices of the receptors to stabilize them in an inactive conformation.[1][8][9] These application notes provide a detailed protocol for utilizing **Hydro-UCB35625** in a chemotaxis assay to evaluate its inhibitory effects on CCR1- and CCR3-mediated cell migration.

Data Presentation

The inhibitory activity of **Hydro-UCB35625** on chemokine-induced chemotaxis can be quantified by determining its half-maximal inhibitory concentration (IC₅₀). The following tables summarize the reported IC₅₀ values and provide a template for presenting dose-response data from a typical chemotaxis inhibition experiment.

Table 1: Reported IC50 Values for **Hydro-UCB35625** in Chemotaxis Assays

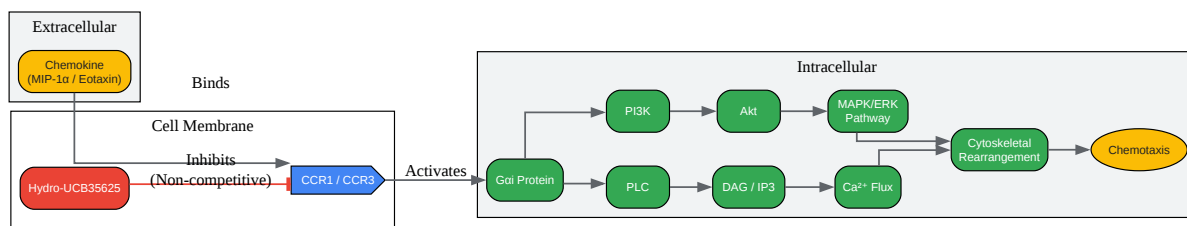
Target Receptor	Chemoattractant	Cell Type	IC50 (nM)	Reference
CCR1	MIP-1 α (CCL3)	CCR1-transfected cells	9.57	[2]
CCR3	Eotaxin (CCL11)	CCR3-transfected cells	93.8	[2]

Table 2: Representative Dose-Response Data for **Hydro-UCB35625** Inhibition of CCR1-Mediated Chemotaxis

Hydro-UCB35625 Conc. (nM)	Mean Migrated Cells	Standard Deviation	% Inhibition
0 (Vehicle Control)	500	25	0
1	450	22	10
3	375	18	25
10	250	15	50
30	125	10	75
100	50	5	90
300	25	4	95

Signaling Pathways

Hydro-UCB35625 exerts its inhibitory effect by modulating the signaling cascades downstream of CCR1 and CCR3. Upon ligand binding, these G protein-coupled receptors activate intracellular signaling pathways, leading to cytoskeletal rearrangement and directed cell movement. **Hydro-UCB35625** is thought to bind to the transmembrane helices of the receptors, preventing the conformational change necessary for G protein activation and subsequent signaling.[\[1\]](#)[\[8\]](#)



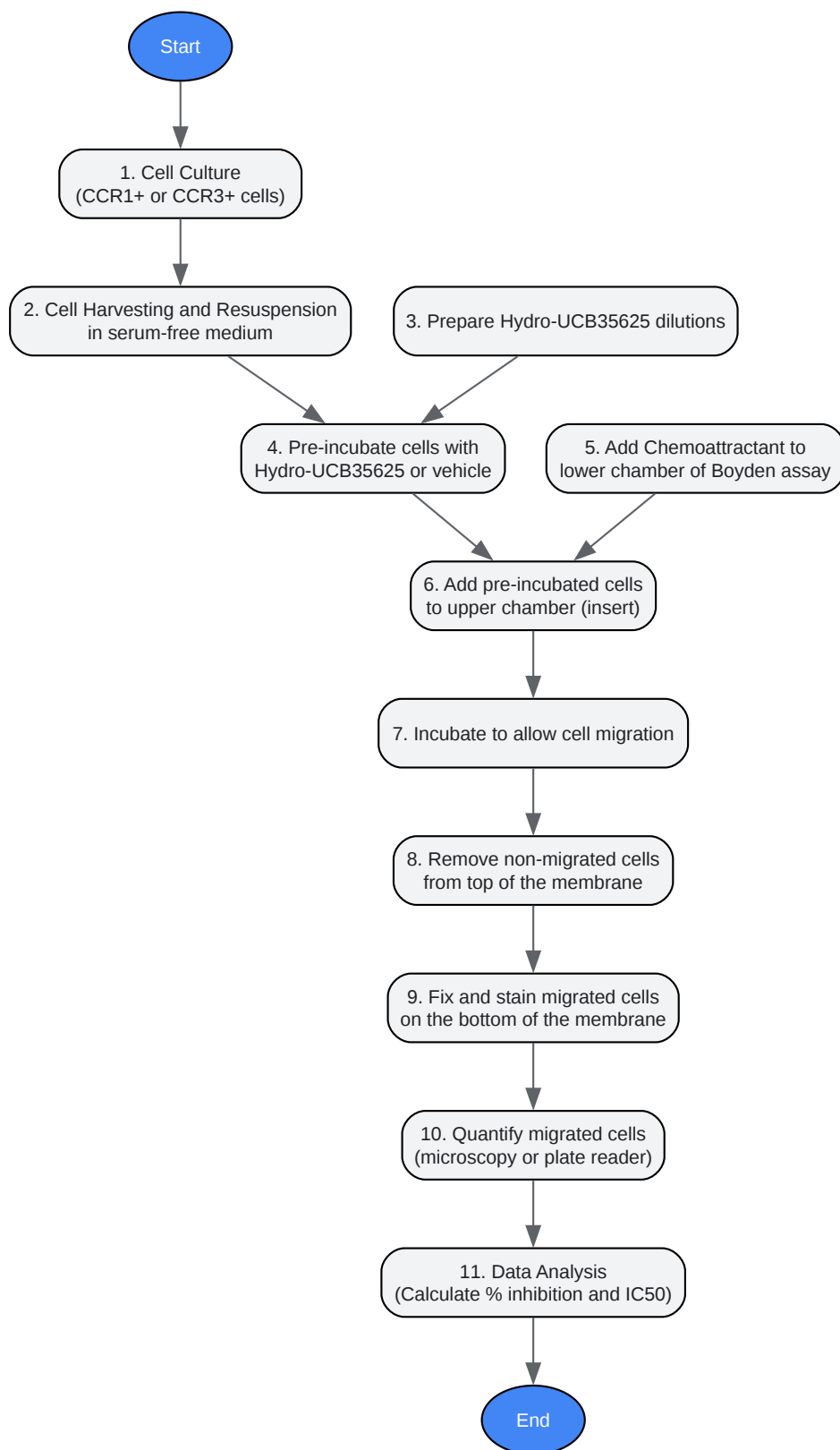
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CCR1/CCR3 Signaling Pathway and Inhibition by **Hydro-UCB35625**.

Experimental Protocols

The most widely accepted method for assessing chemotaxis is the Boyden chamber assay, also known as the Transwell assay.[10][11] This protocol is designed to test the inhibitory effect of **Hydro-UCB35625** on chemokine-induced cell migration using a Boyden chamber system.

Experimental Workflow



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